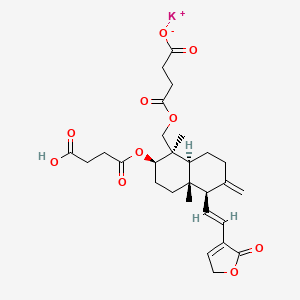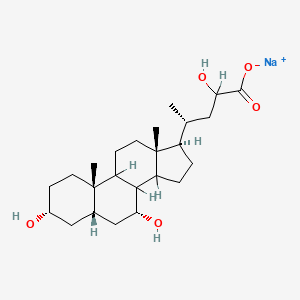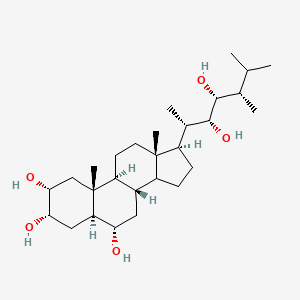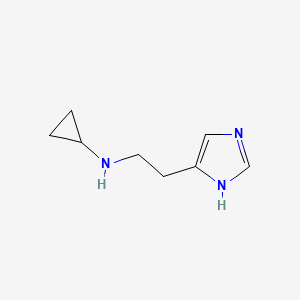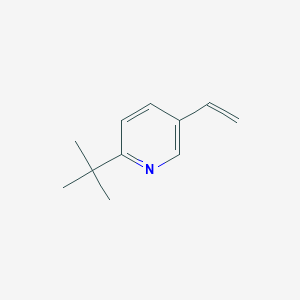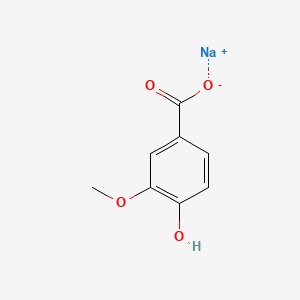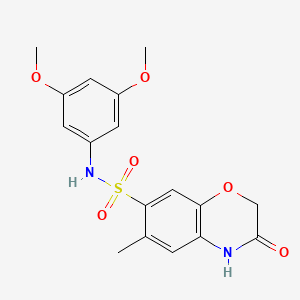
N-(3,5-dimethoxyphenyl)-6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide is a benzoxazine.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Activity
N-(3,5-dimethoxyphenyl)-6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide derivatives have shown potential as anticancer agents. Ghorab et al. (2016) synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, which were evaluated for their in vitro anticancer activity against various cancer cell lines including hepatocellular carcinoma (HepG2), medulloblastoma (Daoy), cervical cancer (HeLa), and colon cancer (HT-29). Some derivatives exhibited significant cytotoxic activity and were also active as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, more active than the reference drug dasatinib (Ghorab et al., 2016).
2. Antitubercular Activity
Research by Dighe et al. (2012) on N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related sulfonamides showed potential for antitubercular activity. These compounds were tested against Mycobacterium tuberculosis H37Rv strain, with some demonstrating notable activity compared to the standard drug, streptomycin (Dighe et al., 2012).
3. Tautomerism Studies
Branowska et al. (2022) studied the sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives. These derivatives exhibit interesting chemical behavior, including tautomerism, which is significant for their chemical reactivity and potential pharmacological properties (Branowska et al., 2022).
4. Carbonic Anhydrase Inhibitory Activities
Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The study found that these compounds showed superior CA inhibitory activity than the reference compound, acetazolamide (Kucukoglu et al., 2016).
5. Potential COVID-19 Drug Applications
Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, examining their antimalarial activity and potential as COVID-19 drugs. The synthesized sulfonamide demonstrated significant antimalarial activity and showed promise in molecular docking studies against SARS-CoV-2 main protease and Spike Glycoprotein (Fahim & Ismael, 2021).
Eigenschaften
Produktname |
N-(3,5-dimethoxyphenyl)-6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide |
|---|---|
Molekularformel |
C17H18N2O6S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-6-methyl-3-oxo-4H-1,4-benzoxazine-7-sulfonamide |
InChI |
InChI=1S/C17H18N2O6S/c1-10-4-14-15(25-9-17(20)18-14)8-16(10)26(21,22)19-11-5-12(23-2)7-13(6-11)24-3/h4-8,19H,9H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
MMZYVKZJQYUWDP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=CC(=C3)OC)OC)OCC(=O)N2 |
Kanonische SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=CC(=C3)OC)OC)OCC(=O)N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





